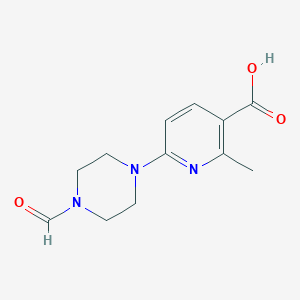

6-(4-Formylpiperazin-1-yl)-2-methylnicotinicacid

Descripción

6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid is a nicotinic acid derivative featuring a 4-formylpiperazine substituent at the 6-position and a methyl group at the 2-position of the pyridine ring. This compound is of interest in medicinal chemistry and biochemical research due to its structural versatility. For instance, its imidazolide derivative (NAI-N3) is utilized in RNA labeling and detection methods such as Click-encoded rolling FISH (fluorescence in situ hybridization), where it enables selective acylation of RNA 2′-hydroxyl groups in single-stranded regions . The formyl group on the piperazine ring enhances reactivity, making it a valuable intermediate for further functionalization.

Propiedades

Fórmula molecular |

C12H15N3O3 |

|---|---|

Peso molecular |

249.27 g/mol |

Nombre IUPAC |

6-(4-formylpiperazin-1-yl)-2-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H15N3O3/c1-9-10(12(17)18)2-3-11(13-9)15-6-4-14(8-16)5-7-15/h2-3,8H,4-7H2,1H3,(H,17,18) |

Clave InChI |

RKWFBVHZYMZKNG-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 6-(4-formilpiperazin-1-il)-2-metilnicotínico normalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la reacción de ácido 2-metilnicotínico con 4-formilpiperazina en condiciones específicas para formar el producto deseado. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para garantizar un alto rendimiento y pureza.

Métodos de producción industrial

En un entorno industrial, la producción de ácido 6-(4-formilpiperazin-1-il)-2-metilnicotínico puede implicar síntesis a gran escala utilizando reactores automatizados. El proceso se optimizaría para la eficiencia, la rentabilidad y las consideraciones ambientales. El uso de cribado de alto rendimiento y química de flujo continuo puede mejorar la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 6-(4-formilpiperazin-1-il)-2-metilnicotínico puede experimentar diversas reacciones químicas, que incluyen:

Oxidación: El grupo formilo se puede oxidar a un ácido carboxílico.

Reducción: El grupo formilo se puede reducir a un alcohol.

Sustitución: El anillo de piperazina puede sufrir reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar reactivos como permanganato de potasio u óxido de cromo (VI) en condiciones ácidas.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores comunes.

Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en condiciones básicas.

Productos principales

Oxidación: Ácido 6-(4-carboxipiperazin-1-il)-2-metilnicotínico.

Reducción: Ácido 6-(4-hidroximetilpiperazin-1-il)-2-metilnicotínico.

Sustitución: Varios derivados de piperazina sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El ácido 6-(4-formilpiperazin-1-il)-2-metilnicotínico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Investigado por su potencial como sonda bioquímica.

Medicina: Explorado por su potencial terapéutico en el desarrollo de fármacos.

Industria: Utilizado en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del ácido 6-(4-formilpiperazin-1-il)-2-metilnicotínico implica su interacción con dianas moleculares específicas. El grupo formilo puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas, alterando potencialmente su función. La porción de ácido nicotínico puede interactuar con receptores u otros componentes celulares, influyendo en varias vías bioquímicas.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

6-(4-Methylpiperazin-1-yl)nicotinic Acid

- Structure : Replaces the formyl group with a methyl group on the piperazine ring.

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 221.26 g/mol .

- Higher hydrophobicity (logP ~0.8 vs. ~0.3 for the formyl analog), influencing solubility and membrane permeability.

- Applications : Primarily used as a building block in pharmaceutical synthesis (e.g., kinase inhibitors).

2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic Acid

- Structure : Incorporates a phenyl group at the 2-position of the piperazine ring and a methyl group at the 4-position.

- Molecular Formula : C₁₇H₁₉N₃O₂

- Molecular Weight : 297.36 g/mol .

- Key Differences: The phenyl group introduces steric bulk, which may hinder binding to biological targets compared to the smaller formyl group.

6-((4-Methylpiperazin-1-yl)methyl)nicotinic Acid

- Structure : Features a methylpiperazinylmethyl spacer between the nicotinic acid and the piperazine ring.

- Molecular Formula : C₁₂H₁₇N₃O₂

- Molecular Weight : 235.28 g/mol .

- Reduced electron-withdrawing effects compared to the formyl group, altering reactivity in chemical modifications.

2-(4-Formylpiperazin-1-yl)acetic Acid

- Structure : Replaces the nicotinic acid backbone with an acetic acid moiety.

- Molecular Formula : C₇H₁₂N₂O₃

- Molecular Weight : 172.18 g/mol .

- Key Differences :

- Shorter carbon chain and lack of aromaticity reduce interactions with RNA or protein targets.

- Primarily used as a linker in peptide synthesis due to its bifunctional reactivity (formyl and carboxylic acid groups).

Comparative Analysis Table

Functional and Reactivity Insights

- Electrophilic Reactivity : The formyl group in 6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid facilitates nucleophilic additions (e.g., hydrazine coupling), critical for probe synthesis . Methyl or phenyl analogs lack this reactivity.

- RNA Interaction : NAI-N3 (derived from the target compound) selectively acylates RNA 2′-OH groups in single-stranded regions, whereas methylpiperazine analogs show reduced specificity due to lower electrophilicity .

- Thermodynamic Stability : The formyl group increases polarity, improving solubility in aqueous buffers compared to methyl-substituted derivatives .

Actividad Biológica

6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

The compound can be described by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H14N4O2 |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | 6-(4-formylpiperazin-1-yl)-2-methylnicotinic acid |

| SMILES Representation | CC1=C(N=C(C(=C1C(=O)O)N)N)N)C=O |

The biological activity of 6-(4-formylpiperazin-1-yl)-2-methylnicotinic acid is primarily attributed to its interaction with various biological targets, including:

- Receptor Binding: The compound may exhibit affinity for nicotinic acetylcholine receptors, influencing neurotransmission.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

Antiviral Activity

Recent studies have indicated that derivatives of nicotinic acid can exhibit antiviral properties. For instance, compounds structurally related to 6-(4-formylpiperazin-1-yl)-2-methylnicotinic acid have shown efficacy in inhibiting viral replication stages, particularly in Hepatitis C virus (HCV) models.

Antibacterial Activity

The compound has also been examined for its antibacterial potential. Research suggests that the presence of the piperazine moiety enhances the antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Studies

-

Study on Antiviral Properties:

- Objective: To evaluate the effectiveness of 6-(4-formylpiperazin-1-yl)-2-methylnicotinic acid against HCV.

- Method: In vitro assays were conducted using Huh7.5 cell lines infected with HCV.

- Findings: The compound demonstrated significant inhibition of HCV replication with an EC50 value indicating high potency.

-

Study on Antibacterial Effects:

- Objective: To assess the antibacterial activity against resistant strains.

- Method: Disk diffusion method was used to test various bacterial strains.

- Findings: The compound exhibited a broad spectrum of activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).

Summary of Biological Activities

The following table summarizes the key biological activities associated with 6-(4-formylpiperazin-1-yl)-2-methylnicotinic acid:

| Activity Type | Target Pathogen/Condition | Efficacy |

|---|---|---|

| Antiviral | Hepatitis C Virus | High potency (EC50 < 0.05 μM) |

| Antibacterial | Gram-positive and Gram-negative bacteria | Broad spectrum against resistant strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.